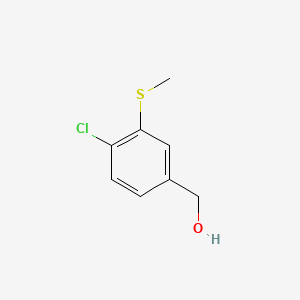
(4-Chloro-3-(methylthio)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-(methylthio)phenyl)methanol is an organic compound with the molecular formula C8H9ClOS and a molecular weight of 188.67 g/mol . It is characterized by the presence of a chloro group, a methylthio group, and a hydroxyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(methylthio)phenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with methylthiol in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-chloro-3-(methylthio)benzaldehyde, while substitution of the chloro group can produce various derivatives with different functional groups .
Scientific Research Applications
(4-Chloro-3-(methylthio)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the methylthio group.
4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Contains both chloro and methylthio groups but in different positions and with additional functional groups
Uniqueness
(4-Chloro-3-(methylthio)phenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and applications .
Properties
Molecular Formula |
C8H9ClOS |
|---|---|
Molecular Weight |
188.67 g/mol |
IUPAC Name |
(4-chloro-3-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H9ClOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 |
InChI Key |
CTPDKEVWWOUAMX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















